molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7

methyl N-[3-(methylsulfanyl)phenyl]carbamate

Cat. No.: B2667370
CAS No.: 63379-15-7
M. Wt: 197.25
InChI Key: BSRDCSJNEXOIGZ-UHFFFAOYSA-N
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Description

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a phenyl ring substituted with a methylsulfanyl group (–SCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[3-(methylsulfanyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

Methyl N-[3-(methylsulfanyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[3-(methylsulfanyl)phenyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    Ethyl N-[3-(methylsulfanyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and solubility.

    Methyl N-[4-(methylsulfanyl)phenyl]carbamate: The methylsulfanyl group is positioned differently on the phenyl ring, leading to variations in chemical behavior.

Uniqueness

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

methyl N-(3-methylsulfanylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRDCSJNEXOIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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